beta-L-Fucose
Overview
Description
Beta-L-Fucose: is a monosaccharide, specifically a deoxyhexose, which means it is a six-carbon sugar lacking one oxygen atom. It is commonly found in various organisms, including bacteria, plants, and animals. In mammals, this compound is a significant component of many N- and O-linked glycans and glycolipids. It plays crucial roles in various biological processes, including cell-cell adhesion, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Fucose can be synthesized through enzymatic methods. One common approach involves the use of recombinant enzymes from enterobacterial sources. The biosynthetic pathway starts with the dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase, creating GDP-4-keto-6-deoxymannose. This intermediate is then converted by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase to GDP-beta-L-Fucose .
Industrial Production Methods: In industrial settings, this compound is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress the enzymes required for the biosynthesis of GDP-beta-L-Fucose. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a controlled environment to maximize the yield of GDP-beta-L-Fucose .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Fucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of fucose acid.
Reduction: Reduction can yield fucitol, a sugar alcohol.
Substitution: Substitution reactions can produce various fucosylated compounds, which are essential in biological systems.
Scientific Research Applications
Chemistry: Beta-L-Fucose is used in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the production of fucosylated oligosaccharides, which are important in various biochemical processes .
Biology: In biological research, this compound is studied for its role in cell-cell adhesion and signaling. It is a key component of selectin ligands, which mediate leukocyte-endothelial interactions during the immune response .
Medicine: this compound has potential therapeutic applications. It is being investigated for its role in cancer treatment, as alterations in fucosylation patterns are associated with tumor progression and metastasis .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of various pharmaceuticals and nutraceuticals .
Mechanism of Action
Beta-L-Fucose exerts its effects primarily through its incorporation into glycoconjugates. These fucosylated glycans are involved in various cellular processes, including cell signaling, adhesion, and immune response. The molecular targets of this compound include selectins, which are cell adhesion molecules that bind to fucosylated ligands on the surface of leukocytes. This interaction is crucial for the recruitment of leukocytes to sites of inflammation .
Comparison with Similar Compounds
Alpha-L-Fucose: Another isomer of fucose, differing in the configuration at the anomeric carbon.
Beta-D-Fucose: The D-isomer of fucose, which has a different spatial arrangement of atoms compared to beta-L-Fucose.
Uniqueness: this compound is unique due to its specific configuration and its role in the formation of fucosylated glycans. Unlike its isomers, this compound is predominantly found in mammalian systems and plays a critical role in various biological processes, including immune response and cell-cell adhesion .
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KGJVWPDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13224-93-6 | |
Record name | beta-L-Fucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-L-fucose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .BETA.-L-FUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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